2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol
Description
Molecular Formula: C₉H₁₇N₃O Molecular Weight: 199.26 g/mol (approximated from ) CAS No.: 1170202-64-8 (related derivatives in ) Structure: The compound consists of a pyrazole ring substituted with an ethyl group at position 1 and a methyl group at position 2. An aminomethyl group at position 4 is linked to an ethanol moiety. This structure confers both hydrophilic (ethanol group) and hydrophobic (pyrazole and alkyl substituents) properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis .
Properties
IUPAC Name |
2-[(1-ethyl-3-methylpyrazol-4-yl)methylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-3-12-7-9(8(2)11-12)6-10-4-5-13/h7,10,13H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYGUEBEJGUVBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with ethanolamine. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of pyrazoline derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors
Mechanism of Action
The mechanism of action of 2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor activity by binding to receptor sites, leading to altered cellular responses. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol with structurally related pyrazole derivatives, focusing on molecular properties, substituent effects, and applications:
Key Structural and Functional Insights:
Substituent Position: The position of methyl groups on the pyrazole ring (C3 vs. C5) alters steric hindrance and electronic distribution, impacting molecular recognition in biological systems . Ethanol vs. phenol: Ethanol derivatives exhibit lower acidity (pKa ~15 vs. ~10 for phenol), reducing hydrogen-bond donor capacity but improving solubility .
Hydrophobicity: Isopropyl and aromatic substituents (e.g., quinoline in ) increase logP values, favoring blood-brain barrier penetration or lipid bilayer interactions .
Applications: The primary compound’s balanced hydrophilicity makes it suitable for solubility-driven drug formulations. Quinoline derivatives (e.g., ) are prioritized in oncology due to their ability to intercalate DNA or inhibit kinases .
Research Findings and Trends
- Synthetic Challenges: Derivatives like 2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}phenol () were discontinued due to purification difficulties, highlighting the importance of stable intermediates .
- Hydrogen Bonding: Ethanol-containing derivatives form weaker but more flexible hydrogen-bond networks compared to phenol analogs, as demonstrated in crystal structure studies .
Biological Activity
2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol (CAS No. 1172946-15-4) is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C9H17N3O, with a molecular weight of approximately 183.25 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer effects.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly in relation to its anticancer properties and potential as an anti-inflammatory agent.
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, related compounds have shown IC50 values ranging from 73 to 84 mg/mL against different cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells . In one study, the introduction of specific substituents on the pyrazole ring led to improved antiproliferative activity against these cell lines, suggesting that structural modifications can enhance efficacy .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (μM) | Effect |
|---|---|---|---|
| Compound A | HepG2 | 54.25 | Inhibitory |
| Compound B | HeLa | 38.44 | Inhibitory |
| Compound C | GM-6114 | >100 | Non-toxic |
The mechanism by which pyrazole derivatives exert their anticancer effects often involves the modulation of cell cycle progression and apoptosis. For example, compounds have been shown to block the cell cycle at the G2/M phase while downregulating Bcl-2 expression and upregulating Bax expression, leading to increased apoptosis in cancer cells . Additionally, docking studies have identified potential targets such as the Epidermal Growth Factor Receptor (EGFR), which may be involved in the signaling pathways affected by these compounds .
Anti-inflammatory Activity
In addition to anticancer properties, some pyrazole derivatives have demonstrated anti-inflammatory effects. The introduction of specific substituents has been linked to enhanced anti-inflammatory activity, making these compounds suitable candidates for further development in treating inflammatory diseases .
Case Studies
Several case studies highlight the biological activity of related pyrazole compounds:
-
Case Study on HepG2 Cells :
- A derivative exhibited significant growth inhibition in HepG2 cells with an IC50 value of 54.25 μM.
- The study concluded that structural modifications could enhance anticancer efficacy without increasing toxicity to normal fibroblasts.
-
Case Study on HeLa Cells :
- Another compound demonstrated an IC50 value of 38.44 μM against HeLa cells.
- The mechanism involved apoptosis induction through modulation of Bcl-2 and Bax protein levels.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing 2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol?
- Methodology : A two-step synthesis can be adapted from analogous pyrazole derivatives. First, react 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with 2-aminoethanol in a polar aprotic solvent (e.g., DMF) under nitrogen. Use a catalyst like triethylamine (1.0–1.5 eq.) and reflux at 80–100°C for 4–6 hours. Second, reduce the Schiff base intermediate using sodium borohydride (NaBH₄) in methanol at 0–5°C. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >85% yield .
- Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate). Adjust stoichiometry if unreacted aldehyde persists.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Methods :
- NMR : Confirm the presence of the ethanolamine moiety (δ 3.5–3.7 ppm for CH₂OH, δ 2.6–2.8 ppm for N-CH₂-pyrazole) and pyrazole protons (δ 7.2–7.5 ppm) .
- HPLC : Use a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm; retention time ~8.2 minutes .
- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 238.2 .
Q. What are common derivatization reactions for this compound in medicinal chemistry?
- Reactivity : The secondary amine and hydroxyl groups enable:
- Acylation : React with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with DMAP catalyst .
- Mannich Reactions : Form tertiary amines using formaldehyde and secondary amines (e.g., piperidine) in ethanol at 60°C .
- Applications : Derivatives exhibit antimicrobial activity (MIC ~12.5 µg/mL against S. aureus) .
Advanced Research Questions
Q. How can conflicting data on biological activity between in vitro and in vivo studies be resolved?
- Case Study : Anti-tumor activity observed in vitro (IC₅₀ = 1 µM in P19 carcinoma cells) may not translate in vivo due to poor bioavailability.
- Resolution Strategies :
- Prodrug Design : Introduce ester groups at the hydroxyl moiety to enhance lipophilicity (logP improvement from 1.2 to 2.8) .
- Pharmacokinetic Profiling : Conduct LC-MS/MS plasma analysis to track metabolite formation (e.g., oxidative deamination) .
Q. What experimental designs are suitable for evaluating environmental persistence of this compound?
- Framework : Follow split-plot designs (as in agricultural chemistry studies) to assess abiotic/biotic degradation .
- Variables : Soil type (sandy vs. loamy), microbial activity (sterilized vs. non-sterilized), and UV exposure.
- Analytics : Quantify degradation products via GC-MS; half-life ranges from 14 days (aerobic) to 42 days (anaerobic) .
Q. How can molecular modeling predict interactions between this compound and biological targets?
- Protocol :
Docking Studies : Use AutoDock Vina to model binding to the ATP-binding pocket of GSK-3β (PDB: 1Q3W).
MD Simulations : Run 100-ns trajectories in GROMACS to assess stability (RMSD < 2.0 Å).
- Findings : Hydrogen bonds between the ethanolamine hydroxyl and Asp200 residue (distance: 2.1 Å) correlate with kinase inhibition .
Q. What strategies mitigate low yields in large-scale synthesis?
- Optimization :
- Solvent Choice : Replace DMF with acetonitrile to reduce side reactions (yield increases from 65% to 88%) .
- Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation steps; Pd/C improves enantioselectivity (ee > 90%) .
Data Contradiction Analysis
Q. Why do different studies report varying pKa values for the amino group?
- Root Cause : Solvent polarity and measurement techniques (potentiometry vs. spectrophotometry).
- Resolution : Standardize measurements in 50% ethanol/water (I = 0.1 M KCl). Consensus pKa = 8.3 ± 0.2 .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
